Cycloheptyl Formate: A Comprehensive Technical Guide for Researchers
Cycloheptyl Formate: A Comprehensive Technical Guide for Researchers
CAS Number: 75024-32-7
Molecular Formula: C₈H₁₄O₂
Molecular Weight: 142.20 g/mol
Abstract
This technical guide provides an in-depth overview of cycloheptyl formate, a seven-membered cycloalkyl ester. While not as extensively studied as its six-membered counterpart, cyclohexyl formate, this compound presents unique structural and conformational properties that are of interest to researchers in organic synthesis and medicinal chemistry. This document consolidates available information on its chemical and physical properties, synthesis, spectroscopic characterization, safety and handling, and potential applications, with a particular focus on its relevance to drug discovery and development.
Introduction
Cycloheptyl formate is an organic compound characterized by a cycloheptyl ring attached to a formate ester group. The conformational flexibility of the seven-membered ring distinguishes it from the more rigid cyclohexane system, potentially influencing its reactivity, physicochemical properties, and interactions with biological targets. Understanding the nuances of this structure is crucial for its potential application as a building block or scaffold in the design of novel therapeutic agents. This guide aims to provide a comprehensive resource for scientists interested in exploring the chemistry and potential utility of cycloheptyl formate.
Physicochemical Properties
A summary of the key physicochemical properties of cycloheptyl formate is presented in the table below. These properties are essential for designing synthetic routes, purification procedures, and formulation strategies.
| Property | Value | Source |
| IUPAC Name | cycloheptyl formate | PubChem[1] |
| Synonyms | Formic acid, cycloheptyl ester; Cycloheptanol, 1-formate | PubChem[1] |
| CAS Number | 75024-32-7 | PubChem[1] |
| Molecular Formula | C₈H₁₄O₂ | PubChem[1] |
| Molecular Weight | 142.20 g/mol | PubChem[1] |
| Appearance | Not explicitly reported, likely a colorless liquid | Inferred from similar compounds |
| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |
Synthesis of Cycloheptyl Formate
The primary method for the synthesis of cycloheptyl formate is the esterification of cycloheptanol with formic acid or a derivative thereof. This reaction is typically acid-catalyzed.
General Reaction Scheme
Caption: General Fischer esterification of cycloheptanol to produce cycloheptyl formate.
Experimental Protocol (Conceptual)
Materials:
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Cycloheptanol
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Formic acid (excess)
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Concentrated sulfuric acid (catalyst)
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Diethyl ether or other suitable extraction solvent
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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In a round-bottom flask equipped with a reflux condenser, combine cycloheptanol (1.0 eq) and an excess of formic acid (e.g., 3-5 eq).
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Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, cool the reaction mixture to room temperature.
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Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess acid.
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Extract the aqueous layer with diethyl ether (3 x volumes).
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Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cycloheptyl formate.
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Purify the crude product by vacuum distillation or column chromatography on silica gel.
Self-Validation: The purity of the final product should be assessed by GC-MS and its identity confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of cycloheptyl formate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the formate proton (H-C=O) at approximately 8.0-8.1 ppm. The protons on the cycloheptyl ring will appear as a series of multiplets in the aliphatic region (typically 1.0-2.0 ppm), with the proton on the carbon attached to the oxygen (C-O-C=O) shifted downfield (around 4.8-5.2 ppm) due to the deshielding effect of the ester oxygen.[2]
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¹³C NMR: The carbon NMR spectrum will exhibit a characteristic peak for the carbonyl carbon of the formate group in the range of 160-165 ppm.[2] The carbon atom of the cycloheptyl ring attached to the oxygen will appear in the range of 70-80 ppm. The remaining cycloheptyl carbons will resonate in the aliphatic region (typically 20-40 ppm).
Caption: Predicted ¹H and ¹³C NMR correlations for cycloheptyl formate.
Infrared (IR) Spectroscopy
The IR spectrum of cycloheptyl formate will be dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the ester functional group. This peak is typically observed in the range of 1720-1740 cm⁻¹.[2] Additionally, C-H stretching vibrations from the cycloheptyl ring will be present in the 2850-3000 cm⁻¹ region. A C-O stretching band is also expected between 1100 and 1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for cycloheptyl formate would be observed at m/z = 142. Common fragmentation pathways for esters include the loss of the alkoxy group or the formate group. For cycloheptyl formate, fragmentation may involve the loss of the cycloheptyloxy radical ([M - C₇H₁₃O]⁺) or the formate radical ([M - CHO]⁺). Cleavage of the cycloheptyl ring can also lead to a complex fragmentation pattern.
Applications in Drug Development
While specific applications of cycloheptyl formate in drug development are not extensively documented, its structural features suggest potential utility in several areas of medicinal chemistry.
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Scaffold for Novel Analogs: The cycloheptyl moiety can serve as a non-aromatic, lipophilic scaffold. Its conformational flexibility, compared to a cyclohexyl ring, may allow for better adaptation to the binding pockets of certain biological targets. This could be particularly relevant in the design of agonists or antagonists for receptors where a specific three-dimensional arrangement of functional groups is required for activity. Some patents suggest the use of cycloheptyl groups in the synthesis of cyclic peptides, which can act as receptor agonists.[3]
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Bioisosteric Replacement: The cycloheptyl group can be considered as a bioisostere for other cyclic or acyclic alkyl groups in lead optimization. Its introduction can modulate a compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile. The larger ring size compared to cyclopentyl or cyclohexyl groups can be used to probe the steric tolerance of a receptor's binding site.
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Prodrug Strategies: Although not a common prodrug moiety, the formate ester could potentially be designed for enzymatic or chemical hydrolysis in vivo to release a cycloheptanol-containing active pharmaceutical ingredient (API). The rate of hydrolysis would be influenced by the steric bulk of the cycloheptyl group.
Safety and Handling
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Hazard Classification (Predicted): Likely to be a flammable liquid and may cause skin and eye irritation.[4][5]
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Personal Protective Equipment (PPE):
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Handling:
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Storage:
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First Aid Measures:
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In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
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In case of skin contact: Wash off with soap and plenty of water.
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If inhaled: Move to fresh air.
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If swallowed: Do NOT induce vomiting. Rinse mouth with water.
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Conclusion
Cycloheptyl formate is a molecule with interesting structural characteristics that warrant further investigation, particularly within the context of medicinal chemistry and drug discovery. While current literature on this specific compound is limited, this guide provides a foundational understanding of its properties, synthesis, and characterization based on available data and established chemical principles. Researchers are encouraged to explore the potential of the cycloheptyl moiety as a versatile scaffold and to conduct further studies to elucidate the biological activities and therapeutic potential of its derivatives. As with any chemical, proper safety precautions are paramount when handling and working with cycloheptyl formate.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 255282, Cycloheptyl formate. Retrieved from [Link]
- (2025).
- Google Patents. (n.d.). WO2008080845A1 - Methods for the synthesis of cyclic peptides.
